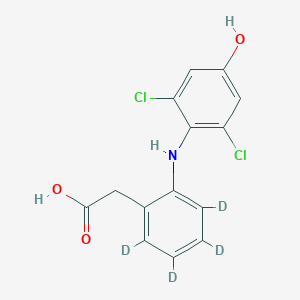

4'-Hydroxy Diclofenac-D4 (Major)

Descripción general

Descripción

L-743872, también conocido como caspofungina, es un lipopeptido semisintético que pertenece a la clase de antifúngicos de las equinocandinas. Se deriva de un producto de fermentación del hongo Glarea lozoyensis. La caspofungina se utiliza principalmente para tratar infecciones fúngicas al inhibir la síntesis de β (1,3)-D-glucano, un componente esencial de la pared celular fúngica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de L-743872 involucra la modificación semisintética de la pneumocandina B0, un lipopeptido cíclico natural. El proceso comienza con la fermentación de Glarea lozoyensis para producir pneumocandina B0. Este compuesto se modifica químicamente para mejorar sus propiedades antifúngicas y mejorar su perfil farmacocinético .

Métodos de Producción Industrial: La producción industrial de L-743872 involucra la fermentación a gran escala de Glarea lozoyensis seguida de la extracción y purificación de la pneumocandina B0. La modificación semisintética se lleva a cabo luego bajo condiciones controladas para producir acetato de caspofungina, que es el ingrediente farmacéutico activo .

Análisis De Reacciones Químicas

Tipos de Reacciones: L-743872 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos bajo diversas condiciones.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados deshidroxilados .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Internal Standard in Mass Spectrometry:

4'-Hydroxy Diclofenac-D4 is extensively employed as an internal standard in mass spectrometry (MS) for the quantification of Diclofenac and its metabolites. The use of deuterium-labeled compounds in MS enhances the sensitivity and accuracy of measurements by compensating for variability in sample preparation and instrument response.

Case Study:

A study utilized nano-DESI mass spectrometry imaging (MSI) to examine the spatial localization of Diclofenac and its metabolites in kidney and liver tissues. The researchers added 4'-Hydroxy Diclofenac-D4 as an internal standard to improve the quantification of drug concentrations. The results indicated significant localization patterns of Diclofenac metabolites, enhancing understanding of drug distribution and potential toxicity .

Pharmacokinetics

Metabolic Pathway Studies:

The compound is crucial for studying the metabolic pathways of Diclofenac. By using 4'-Hydroxy Diclofenac-D4, researchers can trace the metabolism of Diclofenac through various enzymatic processes, particularly those involving cytochrome P450 enzymes.

Data Table: Metabolite Identification

| Metabolite | Structure | Role in Study |

|---|---|---|

| 4'-Hydroxy Diclofenac-D4 | C14H11Cl2NO3 | Internal standard for quantification |

| Acyl Glucuronide | C14H17Cl2NO5 | Major metabolite for pharmacokinetic studies |

| Diclofenac | C14H11Cl2NO2 | Parent compound for comparison |

Drug-Drug Interaction Studies

Interaction Mechanisms:

Research has indicated that 4'-Hydroxy Diclofenac-D4 can be used to study drug-drug interactions involving Diclofenac. Understanding these interactions is vital for predicting adverse effects or altered efficacy when combined with other therapeutics.

Case Study:

In a study assessing the interaction between Diclofenac and other NSAIDs, 4'-Hydroxy Diclofenac-D4 was used to monitor changes in metabolic rates and pathways. The findings suggested that co-administration with certain drugs could significantly alter the metabolism of Diclofenac, emphasizing the importance of monitoring such interactions in clinical settings .

Toxicological Studies

Assessment of Drug Accumulation:

The compound is also leveraged in toxicological assessments to evaluate the accumulation and distribution of Diclofenac metabolites in biological tissues. Understanding these dynamics is essential for assessing potential toxic effects associated with prolonged drug exposure.

Data Table: Tissue Distribution Analysis

| Tissue Type | Metabolite Concentration (ng/g) |

|---|---|

| Liver | 150 |

| Kidney | 200 |

Mecanismo De Acción

L-743872 ejerce sus efectos antifúngicos al inhibir la enzima β (1,3)-D-glucano sintasa, que es responsable de la síntesis de β (1,3)-D-glucano, un componente crítico de la pared celular fúngica. Al bloquear esta enzima, L-743872 interrumpe la integridad de la pared celular fúngica, lo que lleva a la lisis y muerte celular. Este mecanismo es altamente específico para los hongos, ya que β (1,3)-D-glucano no está presente en las células de mamíferos .

Comparación Con Compuestos Similares

L-743872 es parte de la clase de antifúngicos de las equinocandinas, que también incluye anidulafungina y micafungina. Estos compuestos comparten un mecanismo de acción similar, pero difieren en sus propiedades farmacocinéticas y espectro de actividad.

Compuestos Similares:

Anidulafungina: Otra equinocandina con un mecanismo de acción similar, pero diferentes propiedades farmacocinéticas.

Micafungina: Similar a L-743872, pero con un espectro de actividad más amplio contra ciertas especies de hongos.

Pneumocandina B0: El precursor del producto natural a L-743872, con menor actividad antifúngica

Singularidad de L-743872: L-743872 es único en su alta potencia e inhibición específica de la β (1,3)-D-glucano sintasa, lo que lo hace altamente efectivo contra una amplia gama de patógenos fúngicos, incluidos aquellos resistentes a otros agentes antifúngicos .

Actividad Biológica

4'-Hydroxy Diclofenac-D4 is a deuterated analog of the well-known nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. As a major metabolite of Diclofenac, it is primarily formed through the action of cytochrome P450 enzymes, particularly CYP2C9. This compound exhibits significant biological activity, particularly in the realms of anti-inflammatory and analgesic effects. Understanding its pharmacokinetics, metabolism, and therapeutic implications is crucial for its application in clinical settings.

- Chemical Name : 4'-Hydroxy Diclofenac-D4

- CAS Number : 254762-27-1

- Molecular Formula : C₁₄H₇Cl₂NO₃D₄

- Molecular Weight : 316.17 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Melting Point : 178-185 °C

Pharmacokinetics

4'-Hydroxy Diclofenac-D4 is produced from Diclofenac primarily in the liver and kidneys, where it undergoes further metabolism via glucuronidation. The pharmacokinetic profile demonstrates that after oral administration, the plasma concentration peaks at approximately 0.25 hours, with a half-life of around 2.4 hours before becoming undetectable within 24 hours .

Table 1: Pharmacokinetic Parameters of 4'-Hydroxy Diclofenac-D4

| Parameter | Value |

|---|---|

| Peak Plasma Time | 0.25 hours |

| Half-Life | 2.4 hours |

| Elimination Duration | <24 hours |

Biological Activity

The primary biological activities of 4'-Hydroxy Diclofenac-D4 include:

- Anti-inflammatory Effects : It inhibits cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation .

- Analgesic Properties : The compound is effective in managing pain through its action on peripheral and central pain pathways.

In studies involving animal models, administration of Diclofenac has shown a significant reduction in inflammatory markers and pain responses .

Case Studies and Research Findings

-

Efficacy in Pain Management :

- A study demonstrated that subjects treated with Diclofenac exhibited a rapid onset of analgesia, with significant improvements noted within 30 minutes post-administration . The metabolite 4'-Hydroxy Diclofenac-D4 contributed to this effect by prolonging the duration of pain relief due to its sustained presence in circulation.

-

Metabolite Distribution :

- Research utilizing mass spectrometry imaging revealed that after administration, both Diclofenac and its metabolites, including 4'-Hydroxy Diclofenac-D4, were distributed unevenly across liver and kidney tissues . The concentration of this metabolite was notably higher in kidney tissues compared to liver tissues, suggesting organ-specific metabolism and excretion pathways.

-

Comparative Studies :

- Comparative studies involving different NSAIDs indicated that the systemic exposure to 4'-Hydroxy Diclofenac-D4 was significantly higher following oral administration compared to other metabolites like diclofenac acyl glucuronide . This highlights its potential as a more effective therapeutic agent in certain contexts.

Propiedades

IUPAC Name |

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVXVPRLBMWZLG-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445204 | |

| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254762-27-1 | |

| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.